Cas no 33413-42-2 (2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid)

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid structure
33413-42-2 structure
商品名:2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
CAS番号:33413-42-2
MF:C13H14O3
メガワット:218.24846
MDL:MFCD24480100
CID:1465000
PubChem ID:13933254

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 1H-Indene-3-acetic acid, 5-methoxy-2-methyl-
    • 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
    • ZDWQHACRQPVJEQ-UHFFFAOYSA-N
    • SCHEMBL7100367
    • 33413-42-2
    • 5-methoxy-2-methyl-3-indenylacetic acid
    • 2-(6-methoxy-2-methyl-3H-inden-1-yl)acetic acid
    • AKOS022652915
    • CS-0052260
    • 2-(5-Methoxy-2-methyl-3-indenyl)acetic Acid
    • PB42566
    • AS-42909
    • SY253044
    • 2-(5-methoxy-2-methyl-1H-inden-3-yl)aceticacid
    • MFCD24480100
    • MDL: MFCD24480100
    • インチ: InChI=1S/C13H14O3/c1-8-5-9-3-4-10(16-2)6-12(9)11(8)7-13(14)15/h3-4,6H,5,7H2,1-2H3,(H,14,15)
    • InChIKey: CTAGJBGOBMTVOG-UHFFFAOYSA-NCopyCopied
    • ほほえんだ: CC1=C(C2=C(C1)C=CC(=C2)OC)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 218.09432
  • どういたいしつりょう: 218.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 色と性状: NA
  • フラッシュポイント: 146.9±28.4 °C
  • PSA: 46.53

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid セキュリティ情報

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D588824-25G
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
33413-42-2 97%
25g
$255 2024-05-23
TRC
M224583-10mg
2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic Acid
33413-42-2
10mg
$ 50.00 2022-06-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95308-50G
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
33413-42-2 97%
50g
¥ 1,980.00 2023-04-13
eNovation Chemicals LLC
D588824-10G
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
33413-42-2 97%
10g
$140 2024-05-23
TRC
M224583-50mg
2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic Acid
33413-42-2
50mg
$ 135.00 2022-06-02
Chemenu
CM270619-10g
2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid
33413-42-2 95%+
10g
$*** 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95308-5G
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
33413-42-2 97%
5g
¥ 396.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95308-100G
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
33413-42-2 97%
100g
¥ 3,300.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95308-100g
2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
33413-42-2 97%
100g
¥3225.0 2024-04-20
Ambeed
A615326-100g
2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid
33413-42-2 98%
100g
$787.0 2024-04-20

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid 関連文献

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acidに関する追加情報

Chemical Profile of 1H-Indene-3-acetic acid, 5-methoxy-2-methyl- (CAS No. 33413-42-2): Applications and Recent Research Developments

The compound 1H-Indene-3-acetic acid, 5-methoxy-2-methyl-, identified by its CAS number 33413-42-2, is a structurally intriguing molecule with significant potential in the field of pharmaceutical and biochemical research. Its molecular framework combines a substituted indene core with functional groups that make it a valuable intermediate in synthetic chemistry. This introduction delves into the chemical properties, synthetic pathways, and particularly, the latest applications of this compound in medicinal chemistry and biotechnology.

Chemical Structure and Key Functional Groups:

The molecular structure of 1H-Indene-3-acetic acid, 5-methoxy-2-methyl- consists of a benzene ring fused to a cyclopentane ring (indene scaffold), with an acetic acid side chain at the 3-position and methoxy and methyl substituents at the 5- and 2-positions, respectively. This arrangement imparts unique electronic and steric properties to the molecule. The presence of the acetic acid moiety enhances its reactivity in various organic transformations, making it a versatile building block for more complex structures. Additionally, the 5-methoxy and 2-methyl groups contribute to its stability and influence its interactions with biological targets.

Synthetic Pathways:

The synthesis of 1H-Indene-3-acetic acid, 5-methoxy-2-methyl- typically involves multi-step organic reactions starting from commercially available precursors. One common approach involves the Friedel-Crafts alkylation of indene followed by selective methylation and methoxylation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to achieve higher regioselectivity and yield. These synthetic strategies highlight the compound's accessibility while maintaining high purity standards essential for pharmaceutical applications.

Pharmaceutical Applications:

In recent years, 1H-Indene-3-acetic acid, 5-methoxy-2-methyl- has garnered attention in drug discovery due to its structural motifs that mimic natural products known for their biological activity. The compound has been explored as a scaffold for developing novel therapeutic agents targeting various diseases. Notably, studies have demonstrated its potential in inhibiting certain enzymes implicated in inflammatory responses. The acetic acid side chain, in particular, has been utilized to enhance binding affinity through carboxylate interactions with biological targets.

Recent research has focused on leveraging the compound's structural features to design molecules with improved pharmacokinetic properties. For instance, modifications at the 5-methoxy and 2-methyl positions have been optimized to enhance solubility and metabolic stability. These efforts align with current trends in medicinal chemistry aimed at developing next-generation drugs with reduced side effects and better patient compliance.

Biochemical Studies:

Beyond its pharmaceutical applications, 1H-Indene-3-acetic acid, 5-methoxy-2-methyl- has been investigated for its interactions with biological systems. Preliminary studies suggest that derivatives of this compound exhibit promising activity against certain bacterial strains by interfering with essential metabolic pathways. The unique combination of functional groups allows for selective binding to bacterial enzymes without significant toxicity to human cells. This finding opens up new avenues for developing antimicrobial agents with novel mechanisms of action.

The compound's potential as a tool in biochemical research is further underscored by its role in enzyme inhibition studies. Researchers have utilized it as a probe to understand the structural requirements for substrate binding in various enzymes. Such studies not only contribute to our fundamental understanding of enzyme mechanisms but also aid in designing more effective inhibitors for therapeutic purposes.

Future Prospects:

As research continues to uncover new applications for 1H-Indene-3-acetic acid, 5-methoxy-2-methyl-, its significance in chemical biology and drug development is expected to grow. Ongoing studies are exploring its use as a precursor for more complex molecules with enhanced pharmacological properties. Additionally, advancements in computational chemistry are being leveraged to predict new derivatives with improved activity profiles.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the process of identifying promising candidates derived from this scaffold. By analyzing large datasets of biological activity, researchers can rapidly screen for modifications that optimize potency and selectivity. This interdisciplinary approach underscores the compound's potential as a cornerstone in modern medicinal chemistry.

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